molecular formula C8H8F3N3 B3029659 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 741737-16-6

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B3029659
CAS No.: 741737-16-6
M. Wt: 203.16
InChI Key: CKMCVIMYBWEVKX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrido[4,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a suitable amine, followed by cyclization to form the pyrido[4,3-D]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrido[4,3-D]pyrimidine core .

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines and trifluoromethylpyrimidines. These compounds share some chemical properties but differ in their specific structures and reactivity .

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)7-13-4-5-3-12-2-1-6(5)14-7/h4,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCVIMYBWEVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703664
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741737-16-6
Record name 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741737-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Reaction of the product from Step A above with trifluoroacetic acid in dichloromethane according to the procedure outlined for Intermediate 28, Step C afforded the title compound as a white powder. LC/MS 204.0 (M+1).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
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2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
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2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 5
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

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